molecular formula C8H5N3S B1266817 1,2,4-トリアゾロ[3,4-b]ベンゾチアゾール CAS No. 247-92-7

1,2,4-トリアゾロ[3,4-b]ベンゾチアゾール

カタログ番号: B1266817
CAS番号: 247-92-7
分子量: 175.21 g/mol
InChIキー: BGFURDBGMRKOTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

将来の方向性

The “1,2,4-Triazolo[3,4-b]benzothiazole” scaffold demonstrates potential for future drug development efforts toward selective inhibitors against specific enzymes . The structure-activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines has also been analyzed, which have profound importance in drug design, discovery, and development .

生化学分析

Biochemical Properties

1,2,4-Triazolo[3,4-b]benzothiazole plays a crucial role in biochemical reactions by acting as an inhibitor scaffold. It competes with nicotinamide in the binding pockets of human poly- and mono-ADP-ribosylating enzymes, such as TNKS2, PARP2, PARP14, and PARP15 . The compound’s binding mode has been studied through analogs and their crystal structures, revealing its ability to inhibit mono-ARTs PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 at nanomolar potencies . This inhibition is significant as it can modulate various cellular processes and pathways.

Cellular Effects

1,2,4-Triazolo[3,4-b]benzothiazole has been shown to influence various types of cells and cellular processes. It does not possess inherent cell toxicity and can enter cells to engage with target proteins . The compound’s interaction with poly- and mono-ADP-ribosylating enzymes affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, 1,2,4-Triazolo[3,4-b]benzothiazole can modulate cellular responses to stress and damage, potentially leading to therapeutic benefits in conditions such as cancer and inflammation .

Molecular Mechanism

The molecular mechanism of 1,2,4-Triazolo[3,4-b]benzothiazole involves its binding interactions with biomolecules. The compound competes with nicotinamide in the binding pockets of ADP-ribosylating enzymes, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular responses. The compound’s ability to inhibit specific enzymes at nanomolar concentrations highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazolo[3,4-b]benzothiazole have been observed to change over time. The compound demonstrates favorable ADME (absorption, distribution, metabolism, and excretion) properties, which contribute to its stability and efficacy . Long-term studies have shown that the compound can maintain its inhibitory effects on target enzymes without significant degradation . These properties make it a reliable tool for biochemical research and potential therapeutic applications.

Dosage Effects in Animal Models

Studies on the dosage effects of 1,2,4-Triazolo[3,4-b]benzothiazole in animal models have revealed that its efficacy varies with different dosages. At lower dosages, the compound effectively inhibits target enzymes without causing adverse effects . At higher dosages, there may be threshold effects and potential toxicity . These findings underscore the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1,2,4-Triazolo[3,4-b]benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound’s inhibition of ADP-ribosylating enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for developing targeted therapies that leverage the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of 1,2,4-Triazolo[3,4-b]benzothiazole within cells and tissues are facilitated by its interaction with transporters and binding proteins . The compound’s favorable ADME properties ensure its effective localization and accumulation in target tissues . These properties are essential for its therapeutic potential, as they influence the compound’s bioavailability and efficacy.

Subcellular Localization

1,2,4-Triazolo[3,4-b]benzothiazole exhibits specific subcellular localization, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is critical for its ability to interact with target enzymes and modulate cellular processes effectively.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[3,4-b]benzothiazole typically involves the fusion of a triazole ring with a benzothiazole nucleus. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . These methods yield the desired compound with high efficiency and purity.

Industrial Production Methods

Industrial production of 1,2,4-Triazolo[3,4-b]benzothiazole may involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The choice of reagents and reaction conditions can be optimized to ensure high yield and cost-effectiveness. Additionally, continuous flow synthesis techniques may be employed to enhance production efficiency and scalability.

化学反応の分析

Types of Reactions

1,2,4-Triazolo[3,4-b]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives with different biological activities.

特性

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-4-7-6(3-1)11-5-9-10-8(11)12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFURDBGMRKOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947638
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247-92-7
Record name NSC79001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Hydrazinobenzothiazole (125 grams; 0.76 mole), ethyl orthoformate (112.4 grams, 0.76 mole), and 2 liters of xylene were heated together with stirring in a three-necked 5-liter flask. An 8-inch column with a condenser was placed in one neck. The reaction was heated to 105° C. and soon all the solid had gone into solution and the solution turned red. Ethanol began to distill from the reaction and about 125 milliliters of it was collected before the reaction was stopped and allowed to cool to room temperature. The yellow precipitate was collected and triturated with diethyl ether. The s-triazolo(3,4-b)benzothiazole product thus obtained was recrystallized from chloroform, m.p. 174.5°-7° C.
Quantity
125 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
112.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Five grams (30.0 mmoles) of o-chlorophenylisothiocyanate were dissolved in 50 ml. of dry DMF. A solution of 1.8 g. (30.0 mmoles) of formylhydrazine in 50 ml. of dry DMF was added dropwise rapidly to the stirred reaction mixture. The temperature of the reaction rose to about 45°C. The temperature was maintained between 60°C. and 100°C. for 24 hours. Thirty millimoles, 1.5 g., of sodium hydride as a 50% mineral oil suspension was added to the reaction mixture. The reaction was completed by heating at reflux temperature (160°C.) for about 185 hours. The cooled mixture was poured into water. The aqueous mixture was extracted with n-hexane to remove mineral oil. The product was extracted with ethyl acetate. The ethyl acetate extract was washed (water), dried (MgSO4) and evaporated in vacuo to a residual oil. The oil was covered with dry ether and the product crystallized upon standing. The yield of s-triazolo[3,4-b]benzothiazole, m.p. about 175°-176°C., was 200 mg.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 4
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 5
Reactant of Route 5
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 6
Reactant of Route 6
1,2,4-Triazolo[3,4-b]benzothiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。